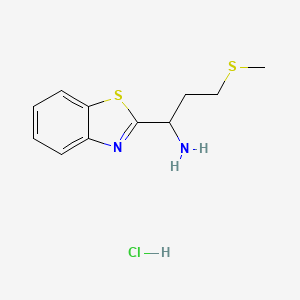

1-(1,3-Benzothiazol-2-yl)-3-(methylsulfanyl)propan-1-amine hydrochloride

CAS No.: 1052547-69-9

Cat. No.: VC5435052

Molecular Formula: C11H15ClN2S2

Molecular Weight: 274.83

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1052547-69-9 |

|---|---|

| Molecular Formula | C11H15ClN2S2 |

| Molecular Weight | 274.83 |

| IUPAC Name | 1-(1,3-benzothiazol-2-yl)-3-methylsulfanylpropan-1-amine;hydrochloride |

| Standard InChI | InChI=1S/C11H14N2S2.ClH/c1-14-7-6-8(12)11-13-9-4-2-3-5-10(9)15-11;/h2-5,8H,6-7,12H2,1H3;1H |

| Standard InChI Key | SFGYNNRXESXFDK-UHFFFAOYSA-N |

| SMILES | CSCCC(C1=NC2=CC=CC=C2S1)N.Cl |

Introduction

Structural Characteristics

Molecular Composition and Configuration

The compound’s molecular formula is C₁₁H₁₅ClN₂S₂, with a molecular weight of 274.83 g/mol. Its structure integrates a benzothiazole ring fused to a propanamine chain, modified by a methylsulfanyl (-S-CH₃) group at the third carbon (Figure 1). The hydrochloride salt enhances solubility, a critical feature for bioavailability in pharmacological applications .

Key Structural Features:

-

Benzothiazole Core: A bicyclic system comprising a benzene ring fused to a thiazole moiety, known for electron-deficient properties that facilitate interactions with biological targets .

-

Propanamine Side Chain: A three-carbon chain terminating in a primary amine, providing flexibility for structural modifications.

-

Methylsulfanyl Substituent: Introduces hydrophobicity, potentially improving membrane permeability.

SMILES Notation: CSCCC(C1=NC2=CC=CC=C2S1)N

InChI Key: SODBMUXNXHHPIC-UHFFFAOYSA-N

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₁H₁₅ClN₂S₂ | |

| Molecular Weight | 274.83 g/mol | |

| CAS Number | 1052547-69-9 | |

| SMILES | CSCCC(C1=NC2=CC=CC=C2S1)N |

Synthesis and Production

Synthetic Pathways

While explicit details for this compound’s synthesis are scarce, benzothiazole derivatives are typically synthesized via cyclization reactions. A plausible route involves:

-

Cyclization of 2-Aminothiophenol: Reacted with a β-keto acid or ester to form the benzothiazole core .

-

Alkylation: Introduction of the propanamine chain via nucleophilic substitution or reductive amination.

-

Sulfuration: Addition of the methylsulfanyl group using methanethiol or dimethyl disulfide.

-

Salt Formation: Treatment with hydrochloric acid to yield the hydrochloride salt .

Industrial Considerations

Scale-up processes would prioritize cost-effective catalysts (e.g., Lewis acids) and continuous flow reactors to enhance yield and purity. Computational tools like density functional theory (DFT) could optimize reaction conditions by modeling electron distribution and transition states .

Pharmacological Properties

Antimicrobial Activity

Preliminary data suggest broad-spectrum activity against Gram-positive bacteria (e.g., Staphylococcus aureus) and fungi (e.g., Candida albicans). The mechanism likely involves disruption of microbial cell membranes or inhibition of essential enzymes like dihydrofolate reductase .

Mechanism of Action

The compound’s bioactivity stems from its ability to:

-

Chelate Metal Ions: The thiazole sulfur and amine groups bind to Mg²⁺ or Zn²⁺ in enzymatic active sites .

-

Intercalate DNA: Planar benzothiazole rings insert between DNA base pairs, inhibiting replication .

-

Modulate Kinases: Inhibition of tyrosine kinases involved in signal transduction pathways.

| Hazard Statement | Precautionary Measures |

|---|---|

| H302 | Avoid ingestion; use PPE. |

| H315 | Wear gloves and lab coat. |

Research Findings and Future Directions

Current Research Limitations

Existing studies are predominantly in vitro, with no in vivo or clinical trials reported . The lack of pharmacokinetic data (e.g., absorption, metabolism) hampers therapeutic development.

Future Applications

-

Structure-Activity Relationship (SAR) Studies: Modifying the propanamine chain or benzothiazole substituents to enhance potency .

-

Nanoparticle Delivery Systems: Encapsulation to improve solubility and target specificity.

-

Combination Therapies: Synergistic use with existing anticancer or antimicrobial agents .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume